Ortho- vs. Para-Substitution: Impact on Carbonic Anhydrase Isoform Inhibition Profile
2-(Isoxazol-4-yl)benzenesulfonamide bears the sulfonamide zinc-binding group directly at the ortho position of the benzene ring relative to the isoxazole substituent, in contrast to valdecoxib (para-sulfonamide) and sulfisoxazole/sulfamethoxazole (N-linked sulfonamide at the isoxazole nitrogen). This ortho geometry results in a Ki of 73.7 μM against human carbonic anhydrase II (hCA II), representing weak but measurable inhibition . In comparison, optimized para-substituted isoxazole-benzenesulfonamides from the Altug et al. series achieve Ki values of 0.5–49.3 nM against hCA II—a >1,400-fold potency range achievable through scaffold elaboration, indicating that the ortho scaffold provides a tunable starting point rather than a pre-optimized inhibitor [1]. The unsubstituted isoxazole-4-yl ortho scaffold thus offers a distinct selectivity baseline for fragment-based CA inhibitor design.
| Evidence Dimension | hCA II inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 73.7 μM (hCA II) |
| Comparator Or Baseline | Altug et al. 2017 optimized 5-amidoisoxazole-benzenesulfonamides: Ki range = 0.5–49.3 nM (hCA II); Valdecoxib: no reported hCA II activity; Sulfamethoxazole: Ki > 100 μM (hCA II) |
| Quantified Difference | Target compound is ~1,500–147,000-fold less potent than optimized para-substituted series; comparable in potency to sulfamethoxazole (Ki > 100 μM) but with structurally distinct binding mode |
| Conditions | In vitro stopped-flow CO₂ hydrase assay; recombinant human carbonic anhydrase isoforms |
Why This Matters
The ortho-substitution pattern provides a structurally distinct starting scaffold for CA inhibitor optimization that is orthogonal to para-substituted lead series, enabling exploration of alternative binding poses and isoform selectivity profiles.
- [1] Altug C, Güneş H, Nocentini A, et al. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorg Med Chem. 2017;25(4):1456-1464. hCA II Ki range: 0.5–49.3 nM; hCA VII Ki range: 4.3–51.9 nM. View Source
